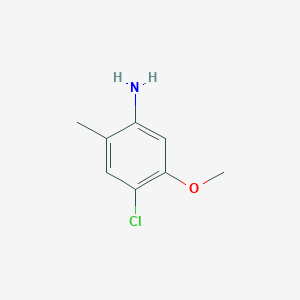

4-Chloro-5-methoxy-2-methylaniline

Description

Contextualization within Substituted Aromatic Amine Chemistry

Aromatic amines, a class of organic compounds featuring an amino group attached to an aromatic ring, are fundamental building blocks in organic chemistry. numberanalytics.comwikipedia.org Their chemical behavior is significantly influenced by the nature and position of substituents on the aromatic ring. numberanalytics.com Electron-donating groups, such as methoxy (B1213986) and methyl groups, generally increase the electron density of the aromatic ring, influencing the basicity and reactivity of the amine group. sundarbanmahavidyalaya.injove.com Conversely, electron-withdrawing groups, like halogens, tend to decrease the basicity. sundarbanmahavidyalaya.in

4-Chloro-5-methoxy-2-methylaniline is a polysubstituted aromatic amine, incorporating a chloro, a methoxy, and a methyl group on the aniline (B41778) backbone. This combination of substituents with opposing electronic effects—the electron-donating methoxy and methyl groups and the electron-withdrawing chloro group—creates a unique electronic environment on the aromatic ring. This intricate substitution pattern dictates its reactivity in various chemical transformations, including electrophilic and nucleophilic substitution reactions. numberanalytics.com

Significance of this compound in Contemporary Chemical Science

The significance of this compound in modern chemical science lies primarily in its role as a versatile intermediate in the synthesis of more complex molecules. Substituted anilines are crucial precursors for a wide array of products, including pharmaceuticals, agrochemicals, and dyes. wikipedia.org The specific arrangement of functional groups in this compound makes it a valuable synthon for creating targeted molecular architectures.

For instance, similar chlorinated and methoxylated aniline derivatives are known to be key intermediates in the synthesis of various biologically active compounds. While specific large-scale applications for this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules of pharmaceutical and industrial interest.

Overview of Current Research Trajectories Pertaining to this compound

Current research involving this compound appears to be focused on its synthesis and its utilization as a building block in organic synthesis. Researchers are exploring efficient synthetic routes to this and structurally related compounds. For example, the synthesis of a related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, was achieved starting from 4-methoxyaniline, highlighting the utility of substituted anilines in constructing complex heterocyclic systems. atlantis-press.com

Furthermore, the compound is commercially available from various chemical suppliers, often as a research chemical, which suggests its use in discovery and process development laboratories. sigmaaldrich.comfishersci.no The investigation into its reactivity and potential to be transformed into novel compounds with desirable properties is an ongoing area of interest for synthetic chemists.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 50868-68-3 |

| Molecular Formula | C8H10ClNO |

| Molecular Weight | 171.62 g/mol |

| Appearance | White to yellow to orange solid |

| Melting Point | 43-46 °C |

This data is compiled from various chemical suppliers and databases. ottokemi.com

Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-5-methoxy-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-5-3-6(9)8(11-2)4-7(5)10/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABOOSPOIFZIGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50489543 | |

| Record name | 4-Chloro-5-methoxy-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50489543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62492-42-6 | |

| Record name | 4-Chloro-5-methoxy-2-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62492-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5-methoxy-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50489543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Studies of 4 Chloro 5 Methoxy 2 Methylaniline

Established Synthetic Pathways to 4-Chloro-5-methoxy-2-methylaniline

The formation of the amine functionality in this compound is most commonly accomplished by the reduction of the nitro group in the precursor molecule, 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene. nih.gov Several reducing agents and catalytic systems have been effectively employed for this transformation.

Reduction-Based Approaches for Amine Functionality Formation

Reduction-based methods are the most direct and widely used routes for the synthesis of this compound. These approaches focus on the conversion of the nitro group of a suitable precursor to an amino group.

The synthesis of this compound typically starts from its nitroaromatic precursor, 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene. nih.gov The reduction of this nitro group to an amine is a critical step. While specific documented examples for the reduction of this exact precursor are not prevalent in readily available literature, the reduction of substituted nitrobenzenes is a well-understood and standard organic transformation. Various reducing agents can be employed, including metal catalysts with hydrogen gas or other hydrogen donors. For instance, a method for the synthesis of the related compound 5-chloro-2-methyl aniline (B41778) involves the reduction of 4-chloro-2-nitro-toluene using a polysulfide solution, which results in a high yield of the corresponding aniline. google.com This method highlights a classic approach to nitro group reduction in the presence of a chloro substituent.

| Precursor | Reducing Agent | Product | Yield | Reference |

| 4-chloro-2-nitro-toluene | Polysulfide | 5-chloro-2-methyl aniline | High | google.com |

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. This technique involves the use of hydrogen gas in the presence of a metal catalyst. A process for the preparation of the analogous compound 4-chloro-2,5-dimethoxyaniline from 4-chloro-2,5-dimethoxynitrobenzene has been detailed, which utilizes a modified platinum-on-carbon catalyst. google.com This reduction is carried out in an aromatic solvent at elevated temperatures (80° to 110° C) and pressures (5 to 50 atmospheres gauge). google.com The presence of a compound that provides a pH of 8 to 10 in an aqueous solution and a small amount of an aliphatic or cyclic amine is also crucial for the success of the reaction. google.com This method demonstrates the precise control of reaction conditions required for the selective reduction of the nitro group without affecting the chloro substituent.

| Precursor | Catalyst | Solvent | Temperature | Pressure | Product |

| 4-chloro-2,5-dimethoxynitrobenzene | Modified platinum-on-carbon | Aromatic (e.g., toluene, xylene) | 80-110 °C | 5-50 atm | 4-chloro-2,5-dimethoxyaniline |

Hydrazine (B178648) hydrate (B1144303) is a common and effective reducing agent for nitroarenes, often used in conjunction with a metal catalyst. This method is advantageous as it typically proceeds under milder conditions than catalytic hydrogenation and does not require high-pressure equipment. The reduction of various aromatic nitro compounds using hydrazine hydrate has been reported with catalysts containing iron. google.com These reactions are often carried out in solvents like toluene, xylene, chlorobenzene, or methanol at temperatures ranging from 60-100 °C. google.com Another highly efficient system for the selective reduction of nitrobenzene (B124822) involves the use of iron chalcogenide carbonyl clusters (Fe₃E₂(CO)₉, where E = S, Se, Te) with hydrazine hydrate in an aqueous medium. rsc.orgrsc.org This method is environmentally benign and can produce high yields of aniline in a very short reaction time. rsc.orgrsc.org

| Catalyst System | Reducing Agent | Solvent | Temperature | Product | Yield | Reference |

| Iron-based catalyst | 80% Hydrazine hydrate | Toluene, xylene, chlorobenzene, or methanol | 60-100 °C | Corresponding aniline | - | google.com |

| Fe₃Se₂(CO)₉ | Hydrazine hydrate | Water | 110 °C | Aniline | ~90% | rsc.orgrsc.org |

Cyclization and Halogenation Routes Utilizing Related Anilines

An alternative approach to constructing the this compound framework involves the cyclization and subsequent functionalization of simpler aniline derivatives. For example, a multi-step synthesis of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline starts from 4-methoxyaniline. This process includes cyclization, nitration, and chlorination steps. While this specific synthesis does not yield the target compound, it illustrates a valid synthetic strategy where the aniline ring is built up and functionalized in a stepwise manner. Another relevant strategy is the electrophilic cyclization of N-(2-alkynyl)anilines to produce substituted quinolines, which can be halogenated. nih.gov This highlights the versatility of cyclization reactions in generating complex aromatic structures from simpler aniline precursors.

| Starting Material | Key Steps | Product |

| 4-methoxyaniline | Cyclization, Nitrification, Chlorination | 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline |

| N-(2-alkynyl)anilines | Electrophilic Cyclization, Halogenation | 3-Halogen-containing quinolines |

Multi-Step Synthesis Strategies from Commercial Precursors

The synthesis of this compound can also be approached through a multi-step sequence starting from readily available commercial precursors. Aromatic amines are key structural motifs in many pharmaceutical compounds, and efficient multi-step syntheses are often required to access these complex molecules. uva.nl An example of a relevant multi-step synthesis is the preparation of 1-Chloro-2-methyl-4-nitrobenzene from 4-chloroaniline (B138754). mdpi.com This synthesis involves the oxidation of 4-chloroaniline followed by a Friedel-Crafts alkylation with methyl iodide. mdpi.com The resulting 1-Chloro-2-methyl-4-nitrobenzene can then be reduced to the corresponding aniline, which is a structural isomer of the target molecule. This illustrates a common strategy where functional groups are introduced sequentially onto a simple aromatic ring to build up the desired substitution pattern.

Novel and Optimized Synthetic Protocols for this compound

The synthesis of this compound, a substituted aniline of interest in chemical research and development, is approached through various methodologies aimed at improving efficiency, yield, and sustainability. Modern synthetic chemistry emphasizes not only the successful construction of the target molecule but also the optimization of the process in terms of scalability, resource utilization, and environmental impact.

Continuous-Flow Chemistry Applications and Scalability Considerations

Continuous-flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing for the synthesis of fine chemicals. While specific literature detailing a continuous-flow synthesis for this compound is not prevalent, the principles have been demonstrated for structurally related compounds, highlighting the potential for its application. For instance, the palladium-catalyzed Heck reaction of 4-iodoanisole has been successfully performed in a continuous plug flow reactor using supercritical carbon dioxide (scCO2) as a green solvent. beilstein-journals.org This approach simplifies work-up procedures and enhances the green credentials of the reaction. beilstein-journals.org

The key benefits of applying flow chemistry to the synthesis of substituted anilines include superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency and yield. The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, allowing for safer execution of highly exothermic reactions. researchgate.net For industrial production, scalability is a critical factor. Flow chemistry provides a more straightforward scale-up path compared to batch reactors; instead of designing larger, more complex vessels, the process can be intensified by running the system for longer durations or by "numbering-up" – operating multiple reactor systems in parallel. researchgate.net This methodology has been effectively used in the multigram-scale continuous synthesis of the antimalarial drug hydroxychloroquine, demonstrating its industrial viability. beilstein-journals.org

Table 1: Comparison of Batch vs. Continuous-Flow Synthesis Parameters

| Feature | Batch Synthesis | Continuous-Flow Synthesis |

|---|---|---|

| Mode of Operation | Reagents are mixed in a single vessel and reacted for a set time. | Reagents are continuously pumped through a reactor. |

| Heat Transfer | Often inefficient, can lead to hotspots and side reactions. | Highly efficient due to high surface-area-to-volume ratio. |

| Safety | Higher risk with large volumes of hazardous materials. | Smaller reaction volumes at any given time enhance safety. |

| Scalability | Complex, requires redesign of reactors and process conditions. | Simpler, achieved by longer run times or parallelization. |

| Process Control | Limited control over concentration and temperature gradients. | Precise control over stoichiometry, temperature, and residence time. |

Enhanced-Yield Synthesis Techniques

Techniques for enhancing yield often involve the systematic optimization of reaction conditions. This includes:

Reagent and Substrate Selection: Starting with high-purity raw materials, such as 4-methoxyaniline, is fundamental. researchgate.netatlantis-press.com

Solvent Choice: The solvent can significantly influence reaction rates and selectivity. The use of alternative solvents like ionic liquids or supercritical fluids can also improve yields and simplify product isolation. beilstein-journals.orgnih.gov

Temperature and Pressure Control: As demonstrated in flow syntheses, precise control of temperature can minimize the formation of unwanted byproducts. beilstein-journals.org

Catalyst Optimization: The choice and loading of a catalyst can dramatically affect reaction efficiency and product distribution.

Principles of Green Chemistry in Synthetic Design

Green chemistry is a framework that encourages the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. psu.edu The application of these principles is paramount in modern synthetic design for compounds like this compound.

The 12 Principles of Green Chemistry provide a guide for sustainable synthesis:

Prevention: It is better to prevent waste than to treat it after it has been created. psu.edu

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. psu.edu

Less Hazardous Chemical Syntheses: Methods should be designed to use and generate substances that possess little or no toxicity. psu.edu

Designing Safer Chemicals: Chemical products should be designed to affect their desired function while minimizing their toxicity. nih.govpsu.edu

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary wherever possible and innocuous when used. psu.edu The philosophy that "the best solvent is no solvent" is a guiding principle. nih.gov

Design for Energy Efficiency: Energy requirements should be minimized. Synthetic methods should be conducted at ambient temperature and pressure whenever possible. psu.edu

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. psu.edu

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible. psu.edu

Catalysis: Catalytic reagents (highly selective) are superior to stoichiometric reagents. psu.edu

Design for Degradation: Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. nih.govpsu.edu

Real-time analysis for Pollution Prevention: Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. psu.edu

Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. psu.edu

Applying these principles to the synthesis of this compound would involve selecting catalytic routes over stoichiometric ones, using safer solvents like water or ethanol, and designing the synthetic pathway to have high atom economy, thereby minimizing waste. acs.org

Elucidation of Reaction Mechanisms in the Synthesis of this compound

Understanding the underlying reaction mechanisms is critical for controlling and optimizing the synthesis of complex molecules like this compound. Mechanistic insights allow chemists to make informed decisions about catalysts, reagents, and reaction conditions to achieve desired outcomes.

Role of Catalyst Selection in Directing Reaction Pathways

Catalysts are fundamental in modern organic synthesis, offering pathways with lower activation energies and enabling control over selectivity. The choice of catalyst can profoundly influence the outcome of a reaction. In reactions pertinent to aniline synthesis, such as cross-coupling or amination, the catalyst dictates which bonds are formed.

For example, in palladium-catalyzed reactions, phosphine-free catalyst systems are being explored to simplify reaction work-up and improve the "green" profile of the synthesis. beilstein-journals.org In other areas, titanocene dichloride has been shown to be a highly selective catalyst for the N-formylation of anilines and nitroarenes, avoiding common side products like N-methylation. acs.org The study of various catalytic systems, including those based on palladium, ruthenium, nickel, and iron, reveals that catalyst choice is crucial for maximizing the yield of the desired product. acs.org The use of selective catalysts is a core principle of green chemistry, as they are superior to stoichiometric processes. psu.edu

Table 2: Influence of Catalyst on a Hypothetical N-Formylation Reaction

| Catalyst | Product Yield (%) | Selectivity | Reference |

|---|---|---|---|

| Cp2TiCl2 | 74% | Excellent selectivity for N-formylation | acs.org |

| PdCl2 | Lower Yield | Formation of side products observed | acs.org |

| RuCl3·xH2O | Lower Yield | Formation of side products observed | acs.org |

| No Catalyst | 0% | No reaction occurs | acs.org |

Data is illustrative based on a model reaction for N-formylation of 4-nitrothioanisole. acs.org

Regioselectivity and Stereochemical Control in Synthesis

Regioselectivity refers to the control of the position at which a chemical bond is made. In the synthesis of a polysubstituted aromatic compound like this compound, controlling regioselectivity is essential. The existing substituents on the aniline ring (methyl, methoxy (B1213986), and chloro groups) act as directing groups in electrophilic aromatic substitution reactions, influencing the position of any new incoming substituent.

The electronic nature of these groups is key. Electron-donating groups, such as methoxy and methyl, typically direct incoming electrophiles to the ortho and para positions relative to themselves. Conversely, electron-withdrawing groups like chloro are also ortho, para-directing but deactivate the ring towards substitution. The interplay of these directing effects determines the final position of substitution and is a critical consideration in the synthetic design. Studies on the allylic amination of Morita-Baylis-Hillman adducts show that the electronic nature of substituents on the aromatic amine influences reactivity. acs.org For instance, anilines bearing electron-rich groups are better hydrogen donors compared to those with electron-withdrawing groups like a chloro substituent. acs.org This principle of electronic influence is directly applicable when planning synthetic steps, such as halogenation or nitration, on a substituted aniline precursor. Stereochemical control, which relates to the 3D arrangement of atoms, is not a factor for the achiral structure of this compound itself, but it is a crucial concept in the synthesis of many more complex molecules where chirality is present.

Derivatization Strategies and Functionalization of this compound

The chemical reactivity of this compound allows for various derivatization strategies to introduce new functional groups and synthesize a range of novel compounds. These strategies primarily involve reactions targeting the chloro substituent, the amino group, and the aromatic ring itself.

Nucleophilic Substitution Reactions of the Chloro Group

Generally, for SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups. In the case of this compound, the methoxy and methyl groups are electron-donating, which would typically deactivate the ring towards nucleophilic attack. However, the amino group can be protonated under acidic conditions, which would increase the ring's susceptibility to nucleophilic substitution.

Potential nucleophiles that could be employed to displace the chloro group include:

Amines: Reaction with primary or secondary amines can lead to the formation of the corresponding N-substituted derivatives.

Alkoxides and Phenoxides: These can be used to introduce new ether linkages.

Thiols: Can be used to form thioether derivatives.

The reaction conditions for such substitutions often require elevated temperatures and may be facilitated by the use of a base to neutralize the generated HCl. Microwave-assisted synthesis has also been shown to be an effective method for accelerating these types of reactions.

Table 1: Potential Nucleophilic Substitution Reactions of this compound

| Nucleophile | Potential Product |

| Ammonia | 5-Methoxy-2-methylbenzene-1,4-diamine |

| Piperidine | 5-Methoxy-2-methyl-4-(piperidin-1-yl)aniline |

| Sodium Methoxide | 4,5-Dimethoxy-2-methylaniline |

| Sodium Thiophenoxide | 5-Methoxy-2-methyl-4-(phenylthio)aniline |

It is important to note that the regioselectivity of these reactions would need to be experimentally determined, as substitution at other positions on the ring could potentially occur, although the chloro position is the most likely site for substitution.

Diazotization and Subsequent Coupling Reactions

The primary aromatic amino group of this compound is a key functional handle for a variety of transformations, most notably diazotization. ijirset.commasterorganicchemistry.com This reaction involves treating the aniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C) to form a diazonium salt. ijirset.com

The resulting 4-chloro-5-methoxy-2-methylbenzenediazonium salt is a versatile intermediate that can undergo a range of subsequent reactions, including azo coupling. wikipedia.orgglobalresearchonline.net In an azo coupling reaction, the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound (the coupling component), such as a phenol or an aniline, to form an azo compound. wikipedia.org These azo compounds are often highly colored and are widely used as dyes. wikipedia.orgglobalresearchonline.net

The position of the coupling on the partner ring is directed by the activating group. For phenols, coupling typically occurs at the para position, while for anilines, it also favors the para position. wikipedia.org

Table 2: Examples of Azo Coupling Reactions with 4-Chloro-5-methoxy-2-methylbenzenediazonium Salt

| Coupling Component | Potential Azo Dye Product |

| Phenol | 2-Chloro-4-methoxy-5-methyl-2'-(hydroxy)azobenzene |

| Aniline | 2-Chloro-4-methoxy-5-methyl-4'-(amino)azobenzene |

| N,N-Dimethylaniline | 2-Chloro-4-methoxy-5-methyl-4'-(dimethylamino)azobenzene |

| β-Naphthol | 1-((4-Chloro-5-methoxy-2-methylphenyl)diazenyl)naphthalen-2-ol |

The conditions for azo coupling reactions, such as pH, play a crucial role. Reactions with phenols are typically carried out in mildly alkaline conditions, while couplings with anilines are performed in weakly acidic solutions.

Electrophilic Aromatic Substitution for Further Functionalization

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the strong electron-donating effects of the amino and methoxy groups, and to a lesser extent, the methyl group. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

Given the existing substitution pattern, the available positions for further functionalization are C3 and C6. The directing effects of the substituents would need to be carefully considered to predict the major product. The powerful activating and ortho,para-directing amino group, along with the ortho,para-directing methoxy and methyl groups, suggests that substitution at the position ortho to the amino group (C3) and ortho to the methyl group (C6) would be favored.

Potential electrophilic aromatic substitution reactions include:

Halogenation: Introduction of another halogen (e.g., bromine or iodine) onto the ring.

Nitration: Introduction of a nitro group, which can subsequently be reduced to an amino group.

Sulfonation: Introduction of a sulfonic acid group.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups.

The specific conditions for these reactions would need to be carefully controlled to avoid side reactions, such as oxidation of the aniline. Often, the amino group is protected, for instance by acetylation to form an acetanilide, before carrying out the electrophilic substitution. This moderates the activating effect of the amino group and prevents unwanted side reactions. The protecting group can then be removed by hydrolysis.

Table 3: Potential Electrophilic Aromatic Substitution Reactions of this compound

| Electrophile | Reagents | Potential Product(s) |

| Br⁺ | Br₂ / FeBr₃ | 3-Bromo-4-chloro-5-methoxy-2-methylaniline and/or 6-Bromo-4-chloro-5-methoxy-2-methylaniline |

| NO₂⁺ | HNO₃ / H₂SO₄ | 4-Chloro-5-methoxy-2-methyl-3-nitroaniline and/or 4-Chloro-5-methoxy-2-methyl-6-nitroaniline |

| SO₃ | Fuming H₂SO₄ | 4-Amino-5-chloro-2-methoxy-6-methylbenzenesulfonic acid and/or 2-Amino-5-chloro-4-methoxy-3-methylbenzenesulfonic acid |

| RCO⁺ | RCOCl / AlCl₃ | (after protection/deprotection of NH₂) e.g., 1-(4-Amino-5-chloro-2-methoxy-6-methylphenyl)ethanone |

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Chloro 5 Methoxy 2 Methylaniline and Its Derivatives

Chromatographic Methodologies for Analysis and Purification

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and purification of individual components from a mixture. For aniline (B41778) derivatives, liquid and gas chromatography are the most prevalently used techniques.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of moderately polar and non-volatile compounds like 4-Chloro-5-methoxy-2-methylaniline. Reverse-phase HPLC (RP-HPLC) is particularly well-suited for this class of compounds.

In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For aniline derivatives, the mobile phase often consists of a mixture of acetonitrile (B52724) (MeCN) and water, with an acid modifier such as phosphoric acid or formic acid. sielc.comsielc.com The acid helps to protonate the aniline, ensuring sharp, symmetrical peaks by preventing tailing. The use of formic acid is particularly common when the HPLC system is coupled with a mass spectrometer, as it is volatile and MS-compatible. sielc.comsielc.com This method is scalable and can be adapted for preparative separation to isolate impurities or purify the main compound. sielc.comsielc.com

Table 1: Illustrative HPLC Conditions for Aniline Derivative Analysis

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., Newcrom R1) sielc.comsielc.com |

| Mobile Phase | Acetonitrile and Water with Phosphoric Acid or Formic Acid sielc.comsielc.com |

| Detection | UV-Vis Detector |

| Application | Purity assessment, impurity profiling, preparative separation sielc.comsielc.com |

Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Separations

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures. This results in dramatically improved resolution, sensitivity, and speed of analysis compared to conventional HPLC.

UPLC methods for aniline derivatives are often adapted from existing HPLC protocols. For instance, methods developed on HPLC columns with 3 µm particles can be transferred to UPLC systems for faster analysis. sielc.comsielc.com The enhanced resolution of UPLC is particularly advantageous for separating complex mixtures of isomers or for detecting trace-level impurities in a sample of this compound. A study on primary aromatic amines demonstrated that UHPLC (an equivalent high-pressure technique) coupled with mass spectrometry could achieve low limits of detection (LODs), in the range of 0.4–2 μg kg⁻¹, without requiring preconcentration steps. nih.gov

Gas Chromatography (GC) for Volatile Species

Gas Chromatography (GC) is an ideal method for the separation and analysis of volatile and thermally stable compounds. Aniline and its derivatives can be analyzed by GC, often employing a capillary column and a specific detector. epa.gov The United States Environmental Protection Agency (EPA) Method 8131 describes the analysis of aniline derivatives using GC with a nitrogen-phosphorus detector (NPD), which offers high selectivity for nitrogen-containing compounds and minimizes potential false positives. epa.gov

The general procedure involves dissolving the sample in a suitable solvent, such as toluene, and injecting it into the GC system. epa.gov The separation occurs on a fused silica (B1680970) capillary column, with the SE-54 being a common choice. epa.gov However, for complex mixtures, a second column with a different stationary phase may be required to confirm the identity of the peaks and resolve co-eluting compounds. epa.gov

Spectrometric Techniques for Structural Elucidation

While chromatography excels at separating mixtures, spectrometry is indispensable for elucidating the precise molecular structure of the isolated compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound. For this compound (molecular formula C8H10ClNO), the expected monoisotopic mass can be precisely calculated. biosynth.com

When coupled with chromatographic techniques like HPLC or GC (i.e., HPLC-MS, GC-MS), MS can provide mass information for each separated component. In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. This fragmentation pattern is unique to the molecule's structure and serves as a "fingerprint" for positive identification. For example, a UHPLC-MS/MS method was developed for the analysis of various primary aromatic amines, demonstrating the high sensitivity and specificity of this approach. nih.gov Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts ([M+H]+, [M+Na]+, etc.) to aid in identification. uni.lu

Table 2: Molecular Properties of this compound Isomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Chloro-4-methoxy-5-methylaniline | C8H10ClNO | 171.62 biosynth.com |

| 4-Chloro-2-methoxy-5-methylaniline (B1142042) | C8H10ClNO | 171.62 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of an organic compound. It provides information about the chemical environment of individual atoms (specifically ¹H and ¹³C) by observing their behavior in a magnetic field.

¹H NMR (Proton NMR): A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. This would include singlets for the methyl (-CH₃) and methoxy (B1213986) (-OCH₃) groups, a broad singlet for the amine (-NH₂) protons, and signals in the aromatic region for the two protons on the benzene (B151609) ring. The chemical shift, integration (area under the peak), and multiplicity (splitting pattern) of each signal provide definitive information about the proton's environment and its neighboring protons.

¹³C NMR (Carbon-13 NMR): A ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct signals would be expected, one for each of the eight unique carbon atoms in the structure. The chemical shifts of these signals would indicate whether the carbon is part of a methyl, methoxy, or aromatic group, and whether it is bonded to an electronegative atom like chlorine or oxygen. While specific spectral data for this compound is not widely published, data for related isomers like 4-Chloro-2-methylaniline (B164923) and 5-Chloro-2-methylaniline (B43014) are available and serve as a reference for interpreting the spectra. chemicalbook.comchemicalbook.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes.

For substituted anilines like this compound, vibrational analysis allows for the confirmation of key structural features. globalresearchonline.net The spectra of such compounds are complex, with numerous bands corresponding to the vibrations of the benzene ring, the amino group, the methoxy group, the methyl group, and the carbon-chlorine bond. globalresearchonline.net

Detailed analysis of the vibrational modes can be achieved by comparing experimental spectra with theoretical calculations, often employing methods like Density Functional Theory (DFT). globalresearchonline.netresearchgate.net For example, in a study on the related compound 5-chloro-ortho-methoxyaniline, DFT calculations were used to assign the observed FT-IR and FT-Raman bands to specific vibrational modes. researchgate.net This approach helps to resolve ambiguities in spectral interpretation and provides a more complete understanding of the molecular vibrations. globalresearchonline.netresearchgate.net

Key Vibrational Modes for this compound:

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Amino (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl (C-H) | Symmetric & Asymmetric Stretching | 2850 - 3000 |

| C=C Aromatic | Stretching | 1400 - 1600 |

| Methoxy (C-O) | Stretching | 1000 - 1300 |

| C-Cl | Stretching | 600 - 800 |

| This table presents typical wavenumber ranges for the indicated functional groups. The exact positions of the bands for this compound would require specific experimental data. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure.

For aromatic compounds like this compound, the UV-Vis spectrum is dominated by π → π* transitions of the benzene ring. The presence of substituents on the ring, such as the chloro, methoxy, methyl, and amino groups, can cause shifts in the λmax to longer wavelengths (bathochromic or red shift) and changes in the intensity of the absorption bands.

Development of Advanced Analytical Methods

The development of robust and sensitive analytical methods is essential for the accurate determination of this compound in various matrices. This includes techniques to enhance detection, ensure accurate quantification, and identify potential impurities.

Pre-Column Derivatization for Enhanced Detection Sensitivity

For trace analysis of aniline derivatives, pre-column derivatization is a widely employed strategy to improve their detectability by techniques like High-Performance Liquid Chromatography (HPLC). thermofisher.com This process involves reacting the analyte with a labeling reagent to form a derivative that exhibits stronger UV absorbance or fluorescence, thereby significantly lowering the detection limits. thermofisher.comresearchgate.net

Several reagents are available for the derivatization of primary and secondary amines, including o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC). jascoinc.com For instance, a method using coumarin (B35378) 6-SO2Cl as a fluorescent labeling reagent has been developed for the determination of anilines in water samples. tandfonline.com The derivatization reaction is typically optimized for factors such as pH, reaction time, and reagent concentration to achieve maximum yield. tandfonline.comtandfonline.com This approach allows for the sensitive quantification of anilines, often in the parts-per-billion (ppb) range. researchgate.net

Quantitative Methodologies and Calibration Strategies

Accurate quantification of this compound requires the development of reliable quantitative methodologies and calibration strategies. In chromatographic methods like HPLC, quantification is typically achieved by constructing a calibration curve. tandfonline.com This involves preparing a series of standard solutions of the analyte at known concentrations and plotting their corresponding peak areas against concentration. thermofisher.comnih.gov The concentration of the analyte in an unknown sample can then be determined by interpolating its peak area on the calibration curve.

The linearity of the calibration curve over a specific concentration range is a critical parameter for a robust quantitative method. nih.gov For example, a highly sensitive HPLC method for substituted anilines demonstrated linearity over a range of 1.02 to 109 ng/mL with a high correlation coefficient (r² ≥ 0.9949). nih.gov The precision and accuracy of the method are also evaluated through recovery studies, where known amounts of the analyte are added to a sample matrix and the percentage recovered is determined. tandfonline.com

Impurity Profiling and Trace Analysis

Impurity profiling is a critical aspect of chemical analysis, particularly in the pharmaceutical industry, to ensure the quality, safety, and efficacy of a drug substance. lcms.cz This process involves the identification and quantification of all potential impurities that may be present in a sample. nih.gov For a compound like this compound, impurities can arise from the synthetic process or degradation over time.

Trace analysis techniques are employed to detect and quantify these impurities at very low levels. intertek.com Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for impurity profiling, as it provides both separation and structural information about the impurities. lcms.cz The development of methods for trace analysis often involves strategies to pre-concentrate the analytes, such as solid-phase extraction, to enhance detection limits. nih.gov A thorough understanding of the impurity profile is essential for process optimization and quality control. lcms.cz

Theoretical and Computational Chemistry of 4 Chloro 5 Methoxy 2 Methylaniline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, starting with its most stable three-dimensional arrangement and the distribution of its electrons.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is instrumental in determining optimized molecular geometries, vibrational frequencies, and various electronic properties. researchgate.net For aniline (B41778) derivatives, DFT calculations, often using basis sets like 6-311++G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. researchgate.net

In a representative study on a similar compound, 5-chloro-ortho-methoxyaniline, DFT calculations were used to determine the optimized molecular structure. researchgate.net These calculations provide the global minimum energy structure, offering a precise picture of the molecule's geometry. researchgate.net The theoretical values derived from these computations can be compared with experimental data, where available, to validate the accuracy of the computational model. researchgate.netdntb.gov.ua

Table 1: Representative Optimized Geometric Parameters (Based on Analogous Aniline Derivatives) This table presents typical geometric parameters that would be calculated for 4-Chloro-5-methoxy-2-methylaniline using DFT methods, with data extrapolated from studies on similar molecules.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths | C-Cl | ~1.74 Å |

| C-O (methoxy) | ~1.37 Å | |

| C-N (amine) | ~1.40 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| Bond Angles | C-C-C (aromatic) | ~118° - 121° |

| Cl-C-C | ~119° | |

| O-C-C | ~125° | |

| N-C-C | ~121° |

Note: Values are illustrative and based on general findings for chloro- and methoxy-substituted anilines.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A larger energy gap implies higher stability and lower chemical reactivity. researchgate.net For related aniline compounds, DFT calculations are used to determine the energies of these frontier orbitals. The analysis of the HOMO-LUMO gap helps in understanding the charge transfer interactions that can occur within the molecule. researchgate.netresearchgate.net

Table 2: Representative Frontier Molecular Orbital Energies (Based on DFT Calculations for Analogous Compounds) This table illustrates the kind of data obtained from an FMO analysis.

| Orbital | Property | Typical Calculated Value (eV) |

| HOMO | Energy of Highest Occupied Molecular Orbital | ~ -5.5 to -6.0 eV |

| LUMO | Energy of Lowest Unoccupied Molecular Orbital | ~ -0.5 to -1.0 eV |

| Energy Gap | E(LUMO) - E(HOMO) | ~ 4.5 to 5.0 eV |

Note: These values are representative and derived from computational studies on similar aniline structures.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insights into the dynamic behavior of molecules, including their flexibility and potential interactions with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. nih.gov Aniline derivatives are recognized as important intermediates in the synthesis of biologically active compounds, including CXCR2 antagonists. scbt.com

A molecular docking study of this compound would involve placing the molecule into the active site of a target receptor. The simulation would then calculate the most stable binding poses and estimate the binding affinity, typically expressed as a binding energy score. The analysis would also detail the specific intermolecular interactions, such as hydrogen bonds (e.g., involving the amine group), hydrophobic interactions (with the aromatic ring and methyl group), and halogen bonds (with the chlorine atom), that stabilize the ligand-receptor complex.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies aim to build mathematical models that correlate the chemical structure of a compound with its biological activity (QSAR) or physicochemical properties (QSPR). These models rely on calculating a set of numerical descriptors that quantify various aspects of a molecule's structure.

For this compound, a QSPR study would involve calculating descriptors and correlating them with experimental properties like boiling point, melting point, or solubility. A QSAR study would correlate these descriptors with a measured biological effect. No specific QSAR/QSPR studies for this compound are currently available in the literature. However, a typical approach would utilize descriptors computed from its optimized structure.

Table 3: Representative Molecular Descriptors for QSAR/QSPR Studies This table lists key descriptors that would be calculated for use in a QSAR or QSPR model, with values based on computed properties for similar compounds.

| Descriptor | Description | Typical Value/Range |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 185.64 g/mol |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. | ~2.5 - 3.0 |

| Topological Polar Surface Area (TPSA) | The surface area of polar atoms (O, N), related to membrane permeability. | ~38 Ų |

| Hydrogen Bond Donors | Number of N-H or O-H bonds. | 1 (from -NH2) |

| Hydrogen Bond Acceptors | Number of N or O atoms. | 2 (from -NH2 and -OCH3) |

| Rotatable Bonds | Number of bonds that allow free rotation. | 2 |

Note: Values are based on the specific chemical formula of this compound and computational predictions for analogous structures.

Rational Design of Novel Analogues with Desired Chemical and Biological Attributes

Research on Biological Activities and Mechanistic Insights of 4 Chloro 5 Methoxy 2 Methylaniline and Its Analogues

Medicinal Chemistry Applications and Drug Discovery Potential

The substituted aniline (B41778), 4-chloro-5-methoxy-2-methylaniline, serves as a crucial scaffold and precursor in the field of medicinal chemistry. Its unique substitution pattern, featuring a chlorine atom, a methoxy (B1213986) group, and a methyl group on the aniline ring, provides a versatile platform for the synthesis of a variety of heterocyclic compounds with significant biological activities. Researchers have leveraged this core structure to develop novel therapeutic agents targeting a range of diseases.

Role as a Precursor in Active Pharmaceutical Ingredient (API) Synthesis

This compound is a key intermediate in the multi-step synthesis of complex Active Pharmaceutical Ingredients (APIs). Its structural framework is incorporated into the final API, often contributing to the molecule's ability to bind to specific biological targets.

A notable example is its use in the synthesis of quinoline (B57606) and quinazoline (B50416) derivatives. For instance, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, a key intermediate for quinoline-based inhibitors of the PI3K/Akt/mTOR signaling pathway, is synthesized from 4-methoxyaniline, a related precursor. atlantis-press.com The process typically involves cyclization, nitration, and chlorination steps. atlantis-press.com This highlights the utility of substituted anilines in building the core structures of targeted therapies.

Furthermore, patent literature describes the synthesis of complex thiazole (B1198619) amines, such as 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine, which starts from precursors like this compound. wipo.int These intricate molecules are designed for specific therapeutic applications, underscoring the importance of the initial aniline building block in constructing the final API.

Exploration in Novel Therapeutic Agent Development

The this compound scaffold is a valuable starting point for the development of new therapeutic agents. Its derivatives have been investigated for a wide array of medicinal applications, demonstrating the platform's versatility in drug discovery.

The 4-anilinoquinazoline (B1210976) framework, which can be derived from precursors like this compound, is a well-established scaffold for designing inhibitors of various receptor tyrosine kinases (RTKs). ijcce.ac.ir These enzymes play a critical role in cellular signaling pathways that are often dysregulated in cancer. By modifying the aniline portion of the molecule, researchers can fine-tune the selectivity and potency of these inhibitors against specific kinases. nih.govresearchgate.net

Moreover, the development of 5-HT3 receptor antagonists, a class of drugs used to manage nausea and vomiting, often involves indole (B1671886) or related heterocyclic structures that can be synthesized from aniline derivatives. nih.govnih.gov The specific substitutions on the aniline ring are crucial for achieving high affinity and selectivity for the 5-HT3 receptor. acs.orgacs.org

Targeted Biological Activity Investigations

Derivatives of this compound have been the focus of numerous anticancer studies. The 4-anilinoquinazoline scaffold, in particular, has yielded several potent anticancer agents. These compounds often function by inhibiting key enzymes involved in cancer cell proliferation and survival.

Research has shown that 4-anilinoquinazoline derivatives can act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth-Factor Receptor 2 (VEGFR-2), both of which are important targets in cancer therapy. ijcce.ac.ir The substitution pattern on the aniline ring, including the presence of chloro and methoxy groups, significantly influences the inhibitory activity. ijcce.ac.ir For example, a study on novel 4-anilinoquinazoline derivatives showed that a compound bearing a 4-bromo-2-fluoroaniline (B1266173) moiety exhibited potent cytotoxic activity against A431 cancer cells with an IC50 value of 2.62 μM. ijcce.ac.ir

Furthermore, quinazoline-based compounds derived from substituted anilines have demonstrated significant antiproliferative activity against a panel of human tumor cell lines. nih.gov One such derivative, a quinazoline-chalcone, showed GI50 values between 0.622 and 1.81 μM against various cancer cell lines, including leukemia, colon cancer, melanoma, and breast cancer. nih.gov

| Compound Class | Target/Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| 4-Anilinoquinazoline Derivative (with 4-bromo-2-fluoroaniline) | A431 (Epidermoid Carcinoma) | 2.62 μM | ijcce.ac.ir |

| Quinazoline-Chalcone Derivative (14g) | K-562 (Leukemia) | 0.622 μM | nih.gov |

| Quinazoline-Chalcone Derivative (14g) | HCT-116 (Colon Cancer) | 1.81 μM | nih.gov |

| Pyrimidodiazepine Derivative (16c) | Various Cancer Cell Lines | High Cytotoxicity (10-fold > Doxorubicin against some lines) | nih.gov |

| Methoxyflavone Analog (P1) | A2058 (Melanoma) | 3.92 μM | mdpi.com |

The structural features of this compound and its derivatives make them suitable candidates for designing enzyme inhibitors. A significant area of research has been their application as kinase inhibitors.

A series of 4-(2-chloro-5-methoxyanilino)quinazolines have been synthesized and evaluated as potent and selective inhibitors of the c-Src kinase, a non-receptor tyrosine kinase implicated in cancer development. nih.gov Some of these compounds exhibited sub-micromolar inhibitory activity in a c-Src-driven cell proliferation assay. nih.gov The 4-anilinoquinazoline scaffold has been widely used to design inhibitors of EGFR, VEGFR, and HER2 kinases. researchgate.net Molecular docking studies have revealed that these compounds bind to the ATP-binding site of the kinases, with the aniline moiety playing a crucial role in the interaction. researchgate.net

| Compound Series | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 4-(2-Chloro-5-methoxyanilino)quinazolines | c-Src Kinase | Sub-0.1µM inhibition in a cell proliferation assay for lead compounds. | nih.gov |

| 4-Anilinoquinazolines | EGFR/VEGFR-2 | Act as dual inhibitors; aniline ring substitution is key for potency. | ijcce.ac.ir |

| 4-Anilinoquinazolines | c-Src Kinase | A derivative showed an IC50 of 27.3 nM against c-Src kinase. | researchgate.net |

Aniline derivatives are fundamental in the development of ligands for various receptors, including the 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel involved in mediating nausea and vomiting, making its antagonists valuable antiemetic drugs. nih.gov

The development of high-affinity 5-HT3 receptor antagonists often involves the synthesis of novel indole derivatives, which can be prepared from substituted anilines. nih.govacs.org The structure-activity relationship studies of these compounds have shown that the substitution pattern on the aromatic ring is critical for high-affinity binding to the receptor. nih.gov For instance, the development of Cilansetron, a potent 5-HT3 antagonist, was based on the structures of earlier antagonists and involved the synthesis of novel 1,7-annelated indole derivatives. nih.gov These studies highlight how modifications to the core structure, which can be derived from anilines, lead to enhanced potency and selectivity for the 5-HT3 receptor. nih.govacs.org

Mechanistic Investigations of Biological Interactions

The biological interactions of substituted anilines are dictated by their chemical structure, which influences their molecular targets, binding affinities, and metabolic fate.

Identification and Characterization of Molecular Targets

Research into the analogues of this compound has identified several potential molecular targets, primarily enzymes and receptors involved in cell signaling and inflammatory processes.

One notable target is the CXC chemokine receptor 2 (CXCR2) . An analogue, 4-Chloro-2-methoxyaniline, is a key intermediate in the synthesis of CXCR2 antagonists. scbt.comnih.gov CXCR2 is a G-protein coupled receptor that plays a significant role in inflammation by mediating neutrophil migration. nih.gov Its upregulation is linked to numerous inflammatory diseases, and antagonism of this receptor is a promising therapeutic strategy. nih.gov

Another identified molecular target for a related compound is Anoctamin 1 (ANO1) , a calcium-activated chloride channel. ANO1 is highly expressed in several types of cancer, and its inhibition can reduce cancer cell proliferation and migration. nih.gov A derivative of 4-chloro-2-methylphenoxy, a structurally similar compound, has been identified as a potent inhibitor of ANO1. nih.gov

Furthermore, studies on 5-Bromo-4-methoxy-2-methylaniline, a bromo-analogue, have shown that it can interact with and enhance the activity of Sirtuin 6 (SIRT6) , a histone deacetylase that acts as a tumor suppressor. nih.gov This interaction occurs at an allosteric site, suggesting that substituted anilines can modulate enzyme function through non-competitive mechanisms.

| Analogue | Molecular Target | Biological Role of Target | Observed/Potential Effect |

|---|---|---|---|

| 4-Chloro-2-methoxyaniline | CXCR2 | Inflammatory response, neutrophil migration | Antagonism |

| (E)-2-(4-chloro-2-methylphenoxy)-N'-(2-methoxybenzylidene)acetohydrazide | ANO1 | Chloride channel, cell proliferation | Inhibition |

| 5-Bromo-4-methoxy-2-methylaniline | SIRT6 | Histone deacetylation, tumor suppression | Activation/Enhancement |

Macromolecular Binding Studies (e.g., DNA, Proteins)

The interaction of aniline derivatives with macromolecules like proteins and DNA is a critical aspect of their biological activity and toxicity. The binding is often initiated by metabolic activation.

Protein Binding: As mentioned, analogues of this compound have been shown to bind to specific enzymes. The interaction of a bromo-analogue with SIRT6 involves binding to an allosteric site, which alters the enzyme's conformation and enhances its catalytic activity. nih.gov Reactive metabolites of 4-chloroaniline (B138754) have been observed to bind covalently to proteins in the liver and kidney, as well as to hemoglobin. inchem.orgwho.int This binding can disrupt normal cellular function and is a key mechanism of toxicity.

DNA Binding: Aromatic amines are a class of compounds known to be potential mutagens that can covalently modify DNA after metabolic activation. acs.orgnih.gov The primary mechanism involves enzymatic N-hydroxylation to form N-hydroxylamines. nih.gov These intermediates can be further activated, for example by protonation or esterification, to form highly reactive nitrenium ions. nih.gov These electrophilic species can then attack nucleophilic sites on DNA bases, such as the C8 position of guanine (B1146940), forming DNA adducts. nih.gov The formation of such adducts is a critical initiating event in chemical carcinogenesis. For instance, the analogue 4-chloro-2-methylaniline (B164923) is metabolized into DNA-binding carcinogens like 5-chloro-2-hydroxylaminotoluene.

Metabolic Activation and Biotransformation Pathways in Biological Systems

The biotransformation of xenobiotics like this compound is a double-edged sword; it can lead to detoxification and excretion or to the formation of reactive, toxic metabolites. The metabolism of aromatic amines generally proceeds through Phase I and Phase II reactions.

Phase I Reactions: The initial steps typically involve oxidation, mediated by cytochrome P450 (CYP450) enzymes, particularly CYP1A2 for aromatic amines. acs.org Key oxidative pathways include:

N-oxidation: This is a critical activation step, leading to the formation of N-hydroxylamine and nitrosobenzene (B162901) derivatives. inchem.orgwho.int

C-hydroxylation: Hydroxylation of the aromatic ring, often at the ortho position to the amino group, is a common detoxification pathway. inchem.orgwho.int For example, 4-chloroaniline is hydroxylated to 2-amino-5-chlorophenol. inchem.orgwho.int

Ring Cleavage: In microorganisms, the degradation of chloroanilines can proceed via the formation of catechols (e.g., 4-chlorocatechol), followed by enzymatic ring cleavage. nih.govnih.gov Both ortho and meta cleavage pathways have been identified, mediated by catechol 1,2-dioxygenase and catechol 2,3-dioxygenase, respectively. nih.govnih.gov

Phase II Reactions: The metabolites from Phase I are often conjugated with endogenous molecules to increase their water solubility and facilitate excretion.

N-acetylation: The amino group can be acetylated to form acetanilides. inchem.orgwho.int

Sulfation and Glucuronidation: Hydroxylated metabolites are commonly conjugated with sulfate (B86663) or glucuronic acid. inchem.orgwho.int

Toxicological Research Perspectives and Safety Assessments (Mechanistic Focus)

The toxicological properties of aromatic amines are intrinsically linked to their metabolism, which can generate genotoxic species and disrupt cellular processes.

Formation and Impact of Genotoxic Impurities and Metabolites

The genotoxicity of many aromatic amines is a significant concern and is directly related to their metabolic activation. nih.govacs.org The activation pathway typically starts with N-hydroxylation by CYP450 enzymes. acs.orgnih.gov The resulting N-hydroxylamine is a proximate carcinogen that can be further converted into a highly reactive nitrenium ion. nih.gov This electrophilic metabolite can then form covalent adducts with DNA, leading to mutations and chromosomal damage if not repaired. nih.gov

An analogue, 2-Methoxy-5-methylaniline (B41322) (also known as p-Cresidine), has been shown to induce structural chromosome aberrations in Chinese Hamster Lung (CHL/IU) cells, confirming its genotoxic potential. criver.com This effect highlights the likelihood that other structurally similar compounds, including this compound, could also form genotoxic metabolites. The International Agency for Research on Cancer (IARC) has classified several aromatic amines as known or probable human carcinogens based on strong mechanistic evidence of genotoxicity. who.int

| Test Condition | Concentration (mg/ml) | Result |

|---|---|---|

| Short-term (6h) treatment without S9 metabolic activation | 0.80 | Positive (13% cells with aberrations) |

| Short-term (6h) treatment without S9 metabolic activation | 1.0 | Positive (12.5% cells with aberrations) |

| Short-term (6h) treatment with S9 metabolic activation | 1.0 | Positive (5% cells with aberrations) |

Data derived from a study on chromosomal aberrations. criver.com

Mechanisms of Enzyme Activity Disruption

Beyond genotoxicity, substituted anilines can disrupt cellular function by directly interacting with and altering the activity of enzymes. As previously discussed, analogues of this compound have been found to act as both inhibitors and activators of key enzymes.

Enzyme Inhibition: Derivatives of chloro- and methoxy-substituted anilines are being investigated as potent and selective inhibitors of enzymes like ANO1, a calcium-activated chloride channel implicated in cancer. nih.gov Inhibition of such channels can disrupt ion homeostasis and downstream signaling pathways.

Enzyme Activation: Conversely, a bromo-analogue has been identified as an allosteric activator of the SIRT6 deacetylase. nih.gov This activation enhances the enzyme's ability to remove acetyl groups from histone proteins, thereby modulating gene expression and cellular metabolism. nih.gov The mechanism involves the small molecule inducing a conformational change in the enzyme that facilitates catalysis. nih.gov

These examples demonstrate that the specific substitution pattern on the aniline ring determines not only the target enzyme but also the nature of the interaction, which can be either inhibitory or activatory.

Pathways of Long-Term Exposure Effects and Carcinogenicity (drawing insights from related compounds)

While specific long-term exposure and carcinogenicity data for this compound are not extensively documented in publicly available literature, insights can be drawn from the well-established toxicological profiles of structurally related aromatic amines, chloroanilines, and toluidine derivatives. The carcinogenicity of aromatic amines is a widely studied field, and the mechanisms are thought to be broadly applicable across the class. oup.com

The primary mechanism for the carcinogenicity of aromatic amines involves metabolic activation into reactive electrophilic species that can covalently bind to cellular macromolecules, most notably DNA. uni-hamburg.de This process is a critical initiating event in chemical carcinogenesis. The general pathway is as follows:

N-Hydroxylation: The initial and rate-limiting step is the oxidation of the amino group (-NH₂) by cytochrome P450 enzymes in the liver to form N-hydroxylamines (e.g., N-hydroxyarylamine). uni-hamburg.de This is considered a crucial activation step. nih.gov

Esterification: The resulting N-hydroxylamine is then further activated through esterification by phase II enzymes, such as N-acetyltransferases (NATs) or sulfotransferases (SULTs). This creates highly reactive N-acetoxyarylamines or N-sulfonyloxyarylamines. uni-hamburg.de These esters are often considered the "ultimate carcinogens" as they are unstable and can spontaneously break down.

Formation of Nitrenium Ions: The unstable esters heterolytically cleave to form highly electrophilic arylnitrenium ions. nih.gov

DNA Adduct Formation: These reactive nitrenium ions can then attack nucleophilic sites on DNA bases, primarily the C8 and N² positions of guanine and the N⁶ position of adenine. uni-hamburg.de This covalent binding results in the formation of DNA adducts.

Mutagenesis and Tumor Initiation: If these DNA adducts are not removed by cellular DNA repair mechanisms, they can lead to mispairing of DNA bases during replication. This can cause permanent mutations in critical genes, such as oncogenes and tumor suppressor genes, leading to the initiation of cancer. uni-hamburg.debcpp.org

Long-term or repeated exposure to compounds that can undergo this metabolic activation pathway may lead to an accumulation of DNA damage and an increased risk of tumor development. dcceew.gov.au The target organs for carcinogenicity can vary between different aromatic amines but often include the urinary bladder, liver, and spleen. oup.comepa.gov For example, studies of workers exposed to aniline and o-toluidine (B26562) showed a significant increase in the incidence of bladder cancer. nih.gov Similarly, 4,4'-Methylenebis(2-chloroaniline), another aromatic amine, is a confirmed animal carcinogen with structural similarities to compounds known to cause bladder cancer in humans. nih.govnih.gov

The carcinogenicity of specific chloro- and methyl-substituted anilines has been evaluated, providing relevant comparisons. For instance, 5-Chloro-o-toluidine (5-chloro-2-methylaniline) has been shown to be carcinogenic in mice, inducing hemangiosarcomas and hepatocellular carcinomas. nih.govca.gov The state of California has listed it as a carcinogen. ca.gov The 4-chloro analog, 4-chloro-o-toluidine (4-chloro-2-methylaniline), has also shown evidence of carcinogenicity in mice. ornl.gov Aniline itself is classified by the U.S. EPA as a probable human carcinogen (Group B2) based on spleen tumors in animals. epa.govhealthvermont.gov

Given that this compound possesses the core aniline structure with chloro- and methyl-substituents, it is plausible that it could undergo similar metabolic activation pathways. The presence and position of these functional groups (chloro, methoxy, methyl) influence the electronic properties of the aromatic ring and the amino group, thereby affecting the rate and course of its metabolism and its ultimate carcinogenic potential. researchgate.net

Interactive Data Table: Carcinogenicity of Structurally Related Anilines

| Compound | Species | Key Findings | Carcinogen Classification |

| Aniline | Rat | Induces tumors of the spleen. epa.gov | EPA Group B2 (probable human carcinogen). epa.gov |

| o-Toluidine | Rat, Human | Associated with an increased incidence of bladder cancer in exposed workers. nih.gov Causes tumors in multiple organs in rats. oup.com | IARC Group 2A (probably carcinogenic to humans). who.int |

| 4-Chloro-2-methylaniline | Mouse | Evidence of carcinogenicity, including vascular tumors (hemangiomas and hemangiosarcomas). ornl.gov | Implies likely carcinogenicity based on animal studies. ornl.gov |

| 5-Chloro-o-toluidine | Mouse | Induces hemangiosarcomas and hepatocellular carcinomas. nih.govca.gov | IARC Group 3 (Not classifiable); Listed by California Proposition 65 as a carcinogen. nih.govca.gov |

| 4,4'-Methylenebis(2-chloroaniline) | Rat, Dog | Confirmed animal carcinogen, causing tumors of the liver, lung, and Zymbal gland. nih.govnih.gov | Reasonably anticipated to be a human carcinogen. nih.gov |

Research Alert: Data Primarily Available for Isomer 4-Chloro-2-methoxy-5-methylaniline (B1142042)

An extensive search for data on the chemical intermediate "this compound" has revealed that the majority of available scientific literature and commercial data pertains to its structural isomer, 4-Chloro-2-methoxy-5-methylaniline (CAS No. 6376-14-3) .

Due to the critical differences in chemical structure and properties between isomers, which can significantly alter their industrial applications, an article focusing solely on "this compound" cannot be accurately generated based on the currently available information.

We have identified substantial research and application data for the isomer 4-Chloro-2-methoxy-5-methylaniline , particularly in the fields of dye synthesis and as a chemical intermediate.

To ensure the delivery of a scientifically accurate and well-sourced article, we request clarification on whether to proceed with generating the content focusing on the well-documented isomer, 4-Chloro-2-methoxy-5-methylaniline .

Industrial and Applied Research of 4 Chloro 5 Methoxy 2 Methylaniline As a Chemical Intermediate

Advanced Materials and Polymer Science Applications

Development of Functional Materials and Polymers

4-Chloro-5-methoxy-2-methylaniline serves as a crucial intermediate in the synthesis of specialized organic molecules, particularly in the realm of dyes and pigments. Its structural characteristics, featuring a substituted aniline (B41778) ring, make it a valuable precursor for creating complex chromophores.

Research has demonstrated its use in the production of azo-dyestuffs. googleapis.com In this context, the amine group of this compound undergoes diazotization and subsequent coupling reactions to form larger, conjugated systems responsible for color. These dyestuffs can be incorporated into various materials, including textiles, plastics, and coatings, to impart specific colors and functionalities. The presence of the chloro and methoxy (B1213986) groups on the aniline ring can influence the final properties of the dyestuff, such as its hue, fastness, and solubility.

While its primary documented application in materials science is in the field of colorants, the reactive nature of the amine group suggests potential for its use in developing other functional polymers. For instance, it could theoretically be used as a monomer or a cross-linking agent in the synthesis of polyamides or polyimides. These classes of polymers are known for their high thermal stability and mechanical strength, and the incorporation of the substituted aniline moiety could be explored to tailor their properties for specific applications, such as in advanced composites or electronic materials. However, publicly available research on these specific applications is limited.

Patent Landscape and Commercialization Strategies

Analysis of Patent Filings and Claims Related to Synthesis and Applications

The patent landscape for this compound and related chloro-methylaniline derivatives reveals a focus on their synthesis and application as intermediates in various fields, most notably in the production of dyes and pharmaceutically active compounds.

A significant number of patents revolve around the synthesis of substituted anilines, which are foundational for producing this compound. For example, a patent describes a method for synthesizing 5-chloro-2-methyl aniline through the reaction of a polysulfide with 4-chloro-2-nitro-toluene. google.com This highlights the industrial importance of developing efficient and cost-effective synthetic routes for these types of intermediates.

Patents also cover the application of these aniline derivatives in the creation of more complex molecules. For instance, a U.S. patent details the use of compounds like 4-chloro-2-methoxy-5-methylaniline (B1142042) in the formulation of new azo-dyestuffs. googleapis.com The claims in such patents typically protect the novel dyestuff structures and the processes for their creation, underscoring the commercial value of these intermediates in the colorant industry.

Furthermore, the patent literature indicates the use of similar chloro-aniline structures in the synthesis of diphenylamines, which are important intermediates for pressure-sensitive dyes and pharmaceuticals. google.com For example, a Chinese patent outlines a method for synthesizing 2-methyl-4-methoxy diphenylamine (B1679370), which shares structural similarities with derivatives of this compound. google.com

More recent patent filings, such as a WIPO patent application, describe the use of related compounds like 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine in pharmaceutical preparations. wipo.int This suggests a growing interest in the application of these complex aniline derivatives in the life sciences sector.

The following table provides a summary of relevant patents and their key focus areas:

| Patent Number | Title/Focus | Key Claims/Significance |

| US Patent (unspecified number) | New azo-dyestuffs | Claims new dyestuff compositions utilizing intermediates like 4-chloro-2-methoxy-5-methylaniline. googleapis.com |

| CN102234235A | Synthesis method of 5-chloro-2-methyl aniline | Discloses a high-yield, low-cost synthesis method for a related chloro-methylaniline. google.com |

| CN110467538A | A kind of synthetic method of 2- methyl -4- methoxy diphenylamine | Details the synthesis of a diphenylamine derivative, highlighting the role of aniline compounds as key intermediates. google.com |

| WO/2021/250468 | Synthetic methods for preparation of a complex thiazol-2-amine derivative | Describes the use of a 4-(2-chloro-4-methoxy-5-methylphenyl) moiety in a pharmaceutically relevant molecule. wipo.int |

Market Trends and Industrial Demand Projections

The primary driver for the demand for substituted anilines is their use in the synthesis of high-performance pigments and dyes. The increasing demand for durable and vibrant colors in the automotive, coatings, and plastics industries is a key factor. Additionally, the pharmaceutical and agrochemical sectors contribute to the market growth, as these compounds are essential building blocks for a range of active ingredients.

The industrial demand for this compound is likely tied to the production of specific, high-value products. Its use as an intermediate means that its demand is a derived demand, dependent on the market success of the final products it is used to create. As such, market growth will be closely linked to innovation in the end-use sectors and the development of new applications for the materials and compounds synthesized from it.

Regulatory Frameworks Governing Industrial Production and Use

The industrial production and use of this compound are subject to a range of regulatory frameworks aimed at ensuring chemical safety and environmental protection. In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation is a key piece of legislation. europa.eu Under REACH, manufacturers and importers of chemicals in quantities of one tonne or more per year are required to register them with the European Chemicals Agency (ECHA). This process involves submitting a dossier of information on the properties and hazards of the substance.